molecular formula C10H11NO2 B3152552 Styrylcarbamic acid methyl ester CAS No. 73885-72-0

Styrylcarbamic acid methyl ester

Cat. No.: B3152552
CAS No.: 73885-72-0
M. Wt: 177.2 g/mol
InChI Key: TUNKFMXAJGUPEA-BQYQJAHWSA-N
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Description

Styrylcarbamic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is known for its unique chemical structure, which includes a styryl group (a phenyl ring attached to an ethylene group) and a carbamic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Styrylcarbamic acid methyl ester can be synthesized through several methods One common method involves the reaction of styrylcarbamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid

Another method involves the use of acid chlorides. Styrylcarbamic acid can be converted to its acid chloride derivative using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with methanol in the presence of a base, such as pyridine, to form the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Styrylcarbamic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield styrylcarbamic acid and methanol.

    Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide is commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.

    Substitution: Amines or other nucleophiles in the presence of a base, such as triethylamine, are used.

Major Products Formed

    Hydrolysis: Styrylcarbamic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Styrylcarbamic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of styrylcarbamic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but it is believed that the styryl group plays a crucial role in its biological activity.

Comparison with Similar Compounds

Styrylcarbamic acid methyl ester can be compared with other esters, such as ethyl acetate and methyl butyrate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Isopropyl butyrate

These compounds differ in their alkyl or aryl groups attached to the ester functionality, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

methyl N-[(E)-2-phenylethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)11-8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,11,12)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNKFMXAJGUPEA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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